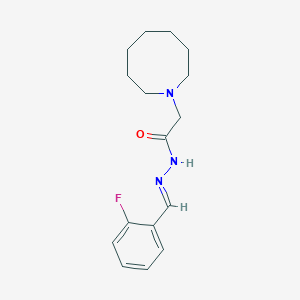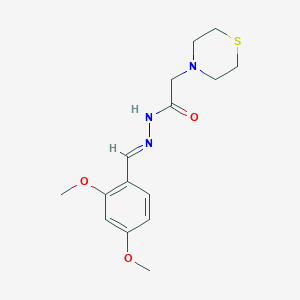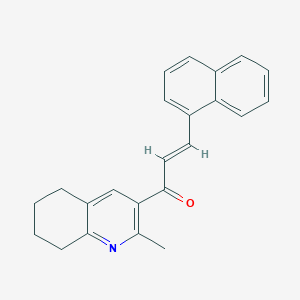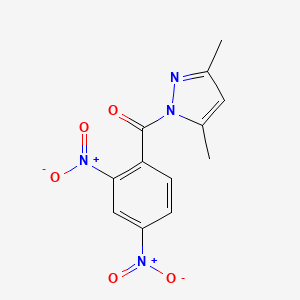
N-(2-bromophenyl)-4-(2,4-dichlorophenoxy)butanamide
Descripción general
Descripción
N-(2-bromophenyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as Bromochlorophene, is a synthetic compound that belongs to the family of chlorinated phenoxyalkanoic herbicides. The chemical is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. The synthesis of Bromochlorophene is carried out using a specific method, and its advantages and limitations for laboratory experiments are well documented.
Mecanismo De Acción
Bromochlorophene acts on the plant cell wall, inhibiting the biosynthesis of cell wall components. This results in the disruption of the plant cell wall, leading to the death of the plant. In animals and humans, Bromochlorophene acts as an antibacterial and antifungal agent. It disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Bromochlorophene has been shown to have a number of biochemical and physiological effects on animals and humans. It has been shown to have antibacterial and antifungal properties, making it useful in the treatment of infections. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromochlorophene has a number of advantages and limitations for laboratory experiments. Its advantages include its antibacterial and antifungal properties, making it useful in the study of infections. Its limitations include its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of Bromochlorophene. These include the development of new synthetic methods for the production of the chemical, the study of its effects on different types of bacteria and fungi, and the study of its effects on different types of inflammatory conditions.
Conclusion
Bromochlorophene is a synthetic compound that is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. The synthesis of Bromochlorophene is carried out using a specific method, and its advantages and limitations for laboratory experiments are well documented. The chemical has a number of future directions for study, including the development of new synthetic methods and the study of its effects on different types of bacteria and fungi.
Aplicaciones Científicas De Investigación
Bromochlorophene is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. The chemical is used as a herbicide to inhibit the growth of weeds and other unwanted plants. However, its use in scientific research is focused on its effects on animals and humans.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2/c17-12-4-1-2-5-14(12)20-16(21)6-3-9-22-15-8-7-11(18)10-13(15)19/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMHSPDQMQXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)



![N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3837542.png)

![3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3837573.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B3837576.png)



![N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B3837598.png)
![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}sulfamide](/img/structure/B3837626.png)